If you have encountered MS-1020 in a specific scientific paper or research context, it would be helpful to consult the following resources for more information:
1-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which combines elements of naphthalene and indole. The compound's IUPAC name reflects its structural components, indicating the presence of a hydroxyl group, an indole moiety, and a carboxamide functional group. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities.
The chemical behavior of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide can be examined through various reaction pathways:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve electrophiles like halogens or nitro groups under acidic conditions.
Compounds containing indole and naphthalene structures have been extensively studied for their biological activities. 1-Hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide exhibits several pharmacological properties, including:
The synthesis of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.
The applications of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide span various fields:
Interaction studies are essential in understanding how 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide interacts with biological targets:
Several compounds share structural similarities with 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Hydroxyindole | Indole structure | Lacks naphthalene moiety; primarily involved in neurotransmitter synthesis. |
| Naphthalene-2-carboxylic acid | Naphthalene structure | No indole component; used in dyes and as a chemical intermediate. |
| Indole derivatives (various) | Indole structure | Diverse biological activities but lack the specific naphthalene interaction profile. |
The uniqueness of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide lies in its dual functionality, combining properties from both indole and naphthalene structures, which may lead to enhanced biological activity and novel therapeutic applications compared to compounds that contain only one of these moieties.
1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide, also known as MS-1020, demonstrates potent and selective inhibition of Janus Kinase 3 through direct competitive inhibition at the adenosine triphosphate binding site [1] [2]. The compound exhibits a half-maximal inhibitory concentration ranging from 10 to 30 nanomolar against Janus Kinase 3, representing significant potency in enzymatic assays [1] [2].
Kinetic analysis reveals that MS-1020 functions as an adenosine triphosphate-competitive inhibitor, with binding affinity studies demonstrating direct interaction with the Janus Kinase 3 catalytic domain [2]. The compound's binding mechanism involves occupation of the adenosine triphosphate binding pocket, thereby preventing substrate access and blocking kinase autophosphorylation [2]. This competitive inhibition pattern is confirmed through in vitro kinase assays showing that increased adenosine triphosphate concentrations can overcome the inhibitory effects of MS-1020 [2].
The Michaelis constant for adenosine triphosphate binding to wild-type Janus Kinase 3 has been determined to be approximately 52.6 micromolar, consistent with other reported values for the Janus Kinase family [3] [4]. Importantly, MS-1020 demonstrates time-independent inhibition kinetics, distinguishing it from covalent inhibitors that exhibit time-dependent binding characteristics [5] [6].
Enzyme kinetic studies indicate that MS-1020 binds reversibly to the Janus Kinase 3 active site with rapid equilibration between bound and unbound states [2]. The inhibitor shows no evidence of covalent modification of the unique cysteine 909 residue present in Janus Kinase 3, unlike irreversible inhibitors such as ritlecitinib [7] [4]. This reversible binding mode contributes to the compound's competitive inhibition pattern and allows for dynamic modulation of Janus Kinase 3 activity based on adenosine triphosphate availability [2] [6].
The adenosine triphosphate-competitive binding mode of 1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide involves direct occupation of the nucleotide binding pocket within the Janus Kinase 3 catalytic domain [2]. Structural analysis indicates that the compound binds to the same site normally occupied by adenosine triphosphate, creating competitive inhibition through mutual exclusion of substrate and inhibitor [8] [9].
The adenosine triphosphate binding pocket of Janus Kinase 3 consists of two distinct lobes connected by a hinge region, with the nucleotide binding cleft located between these structural elements [8] [9]. Key residues involved in adenosine triphosphate coordination include conserved glutamate and leucine residues at positions 903 and 905, respectively, which form critical hydrogen bonds with bound ligands [10] [11] [12]. The glycine-rich phosphate-binding loop participates in coordination of the adenosine triphosphate phosphate groups through electrostatic interactions [8] [10].
Molecular modeling studies suggest that MS-1020 occupies the adenine binding pocket through hydrophobic interactions with residues leucine 828, valine 836, and leucine 956 [11]. The naphthalene ring system of the inhibitor provides favorable van der Waals contacts within this hydrophobic cavity, contributing to binding affinity [11]. The hydroxyl group on the naphthalene ring forms hydrogen bonding interactions with conserved hinge region residues, mimicking contacts normally made by the adenine base of adenosine triphosphate [11] [12].
The indole-ethyl side chain of MS-1020 extends into the ribose binding region of the active site, where it forms additional stabilizing interactions with surrounding amino acid residues [11]. This positioning allows the compound to effectively block access of adenosine triphosphate to its binding site while maintaining specificity for Janus Kinase 3 over other kinases [11]. The competitive nature of inhibition is confirmed by dose-response studies showing that increasing adenosine triphosphate concentrations can overcome MS-1020 inhibition in a concentration-dependent manner [2].
Crystal structures of related Janus Kinase 3 inhibitors bound to the adenosine triphosphate site reveal that effective inhibitors typically form hydrogen bonds with the hinge region glutamate 903 and leucine 905 residues [13] [9]. These interactions are critical for high-affinity binding and competitive displacement of adenosine triphosphate [10] [12]. The ability of MS-1020 to form similar interactions likely contributes to its potent inhibitory activity and competitive binding mode [2] [11].
1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide demonstrates preferential selectivity for Janus Kinase 3 over other members of the Janus Kinase family, though complete selectivity data across all isoforms remains limited in available literature [1] [2]. The compound shows differential inhibitory activity against Janus Kinase family members, with strongest inhibition observed specifically against Janus Kinase 3-containing signaling complexes [2].
Comparative analysis of Janus Kinase family members reveals important structural differences that may contribute to MS-1020 selectivity [14] [4]. Janus Kinase 3 contains a unique cysteine residue at position 909 within the adenosine triphosphate binding pocket, while the corresponding position in Janus Kinase 1, Janus Kinase 2, and Tyrosine Kinase 2 contains serine residues [7] [4] [15]. Although MS-1020 does not form covalent bonds with this cysteine residue, the different chemical environment may influence binding affinity and selectivity [4].
Cellular assays demonstrate that MS-1020 effectively blocks interleukin-2-induced Janus Kinase 3 and Signal Transducer and Activator of Transcription 5 phosphorylation while showing minimal effects on prolactin-induced Janus Kinase 2 and Signal Transducer and Activator of Transcription 5 signaling [2]. This differential activity pattern suggests selective inhibition of Janus Kinase 3-dependent pathways over Janus Kinase 2-mediated signaling [2]. However, the compound's effects on Janus Kinase 1 and Tyrosine Kinase 2 have not been comprehensively characterized in available studies [2].
The selectivity profile of MS-1020 appears to be influenced by subtle differences in the adenosine triphosphate binding pocket architecture among Janus Kinase family members [11] [16]. Molecular dynamics simulations of related Janus Kinase 3 inhibitors suggest that hydrophobic residues surrounding the binding pocket, including leucine 956 in Janus Kinase 3, contribute to isoform selectivity [11]. The corresponding residues in other Janus Kinase family members show sequence variations that may affect inhibitor binding affinity [11].
Kinetic studies comparing MS-1020 activity across Janus Kinase isoforms would require systematic evaluation under standardized adenosine triphosphate concentrations, as the apparent selectivity can be significantly influenced by the adenosine triphosphate concentration used in assays [6]. At physiological adenosine triphosphate concentrations (1-5 millimolar), the selectivity profile may differ from that observed in typical biochemical assays performed at Michaelis constant adenosine triphosphate levels [6] [17].
1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide exerts its pharmacological effects through potent modulation of downstream Signal Transducer and Activator of Transcription signaling pathways activated by Janus Kinase 3 [2]. The compound demonstrates selective inhibition of Signal Transducer and Activator of Transcription 3 phosphorylation in cancer cell lines harboring constitutively active Janus Kinase 3, while showing minimal effects on cells with active Janus Kinase 1 or Janus Kinase 2 [2].
Mechanistic studies reveal that MS-1020 blocks the phosphorylation and subsequent dimerization of Signal Transducer and Activator of Transcription proteins that normally occurs following Janus Kinase 3 activation [2]. In the canonical Janus Kinase 3-Signal Transducer and Activator of Transcription pathway, cytokine binding to gamma common chain-containing receptors induces receptor dimerization and activation of associated Janus Kinase 1 and Janus Kinase 3 proteins [18] [19]. Activated Janus Kinase 3 then phosphorylates tyrosine residues on Signal Transducer and Activator of Transcription proteins, enabling their dimerization and nuclear translocation [20] [19].
Cellular assays demonstrate that MS-1020 effectively suppresses interleukin-2-induced Signal Transducer and Activator of Transcription 5 phosphorylation in a dose-dependent manner [2]. This inhibition occurs at nanomolar concentrations consistent with the compound's Janus Kinase 3 inhibitory potency [2]. The blockade of Signal Transducer and Activator of Transcription 5 activation prevents downstream transcriptional responses normally triggered by interleukin-2 signaling, including expression of genes involved in T cell proliferation and survival [18] [19].
In cancer cell lines with persistently active Janus Kinase 3, MS-1020 treatment results in dramatic reduction of constitutive Signal Transducer and Activator of Transcription 3 phosphorylation levels [2]. This effect is accompanied by decreased expression of Signal Transducer and Activator of Transcription 3 target genes involved in cell survival and proliferation, leading to induction of apoptosis in Janus Kinase 3-dependent cancer cells [2]. The selective targeting of aberrant Janus Kinase 3-Signal Transducer and Activator of Transcription signaling makes MS-1020 particularly effective against malignancies driven by constitutive Janus Kinase 3 activation [2].